molecular formula C6H5KS B3123672 Potassium Benzenethiolate CAS No. 3111-52-2

Potassium Benzenethiolate

Cat. No.: B3123672
CAS No.: 3111-52-2
M. Wt: 148.27 g/mol
InChI Key: OALPPYUMFWGHEK-UHFFFAOYSA-M
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Description

Potassium benzenethiolate is an organic sulfur compound with the chemical formula C₆H₅SKThis compound is a white to light yellow crystalline solid that is soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzenethiolate can be synthesized by reacting benzenethiol with potassium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of potassium hydroxide in water. The mixture is then stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Potassium benzenethiolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to regenerate benzenethiol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Potassium benzenethiolate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenethiolate: Similar in structure and reactivity but uses sodium instead of potassium.

    Potassium thiocyanate: Contains a sulfur atom but has different reactivity due to the presence of the cyanate group.

    Potassium ethylxanthate: Contains a sulfur atom and is used in similar applications but has different chemical properties.

Uniqueness

Potassium benzenethiolate is unique due to its specific reactivity and solubility properties. It is particularly useful in organic synthesis for forming carbon-sulfur bonds and has a wide range of applications in various fields .

Biological Activity

Potassium benzenethiolate can be synthesized through several methods, typically involving the reaction of benzenethiol with potassium hydroxide or potassium carbonate. This results in the formation of a thiolate salt that retains the nucleophilic properties characteristic of thiolates. The compound is known for its ability to act as a nucleophile in various chemical reactions, particularly with electrophiles and transition metals.

Thiolates like this compound are known to interact with biological molecules, potentially influencing enzyme activities and cellular redox states. The reactivity of thiol groups can modulate protein functions through mechanisms such as disulfide bond formation or reduction. Although specific studies on this compound are scarce, insights can be gleaned from research on benzenethiol, which has been shown to exhibit various biological interactions.

Cytotoxicity Studies

Research has indicated that related thiolate compounds can demonstrate cytotoxic effects against cancer cell lines. For instance, complexes formed with gold(I) and thiolate ligands have shown significant anti-proliferative activity against human cancer cell lines such as A549 (lung), SKOV3 (ovary), and MCF-7 (breast) . This suggests that this compound may also possess similar properties when utilized in appropriate chemical contexts.

Health Effects of Benzenethiol

Benzenethiol has been associated with acute health effects upon exposure, including skin irritation and respiratory issues. Chronic exposure may lead to more severe health outcomes such as cancer . Understanding these effects helps contextualize the potential risks associated with this compound, especially in occupational settings where exposure may occur.

Genotoxicity Framework

A case study evaluating benzene—a structural analog—highlighted the importance of assessing genetic toxicity linked to exposure to organic solvents. This framework could also apply to this compound, emphasizing the need for comprehensive studies on its genotoxic potential .

Comparative Analysis of Thiolates

To better understand this compound's characteristics, a comparative analysis with similar compounds is useful:

CompoundFormulaUnique Characteristics
Sodium Benzenethiolate C₆H₅NaSSimilar reactivity but different solubility due to sodium.
Potassium Thiocyanate KSCNFunctions as a pseudohalide; distinct synthetic pathways.
Sodium Thiophenolate C₄H₃NaSExhibits unique electronic properties due to the aromatic system.
Silver Benzenethiolate C₆H₅AgSForms stable complexes with silver ions; used in coordination chemistry.

Properties

IUPAC Name

potassium;benzenethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALPPYUMFWGHEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Benzenethiolate
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Potassium Benzenethiolate
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Potassium Benzenethiolate
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Potassium Benzenethiolate

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